2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications in cancer treatment. IPA-3 has been shown to inhibit the activity of the Rho GTPase Rac1, which plays a critical role in cell migration and invasion.
Mécanisme D'action
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide inhibits Rac1 activity by binding to its guanine nucleotide exchange factor (GEF) binding site, which prevents the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the migration and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the growth of cancer cells in several types of cancer, including breast cancer, glioblastoma, and pancreatic cancer. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its specificity for Rac1. This allows researchers to specifically target Rac1-mediated pathways without affecting other Rho GTPases. However, one limitation of this compound is its relatively low potency compared to other Rac1 inhibitors. Additionally, this compound has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide could focus on improving its potency and solubility, as well as identifying potential combination therapies that could enhance its anti-cancer effects. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurological disorders. Finally, studies could investigate the potential for this compound to be used as a diagnostic tool for Rac1-mediated diseases.
Applications De Recherche Scientifique
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its ability to inhibit Rac1 activity. Rac1 is a member of the Rho GTPase family, which plays a critical role in regulating the actin cytoskeleton and cell migration. Dysregulation of Rac1 has been implicated in several diseases, including cancer, cardiovascular disease, and neurological disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O/c14-12-8-16-17(9-12)10-13(18)15-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNMKIFKNBILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.